methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate
Description
This compound is a highly functionalized carbohydrate derivative with a complex stereochemical configuration. Its structure features:
- A methyl ester at the C2 position of the oxane (pyran) ring.
- Acetyloxy groups at C3, C4, and C5, enhancing steric bulk and influencing solubility.
- A 6-substituted phenoxy group with a hydroxymethyl substituent and a propanamido linker containing a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine. The Fmoc group is critical for temporary protection in solid-phase peptide synthesis (SPPS) .
Properties
Molecular Formula |
C38H40N2O14 |
|---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H40N2O14/c1-20(42)50-32-33(51-21(2)43)35(52-22(3)44)37(54-34(32)36(46)48-4)53-30-14-13-23(18-41)17-29(30)40-31(45)15-16-39-38(47)49-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,28,32-35,37,41H,15-16,18-19H2,1-4H3,(H,39,47)(H,40,45) |
InChI Key |
COFWDBMZXNIYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as DMSO and protective groups like acetyl and Fmoc .
Industrial Production Methods
Industrial production of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can be used to remove protective groups.
Substitution: This reaction can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of glycosylation processes.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of high-purity chemical reagents.
Mechanism of Action
The mechanism of action of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc involves its role as a cleavable linker in ADCs. The linker attaches the cytotoxic drug to the antibody, which targets cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include glycosidase enzymes that cleave the linker, releasing the active drug .
Comparison with Similar Compounds
Key Findings :
- The Fmoc group in the target compound provides orthogonal protection compared to nitro or methoxycarbonyl groups, enabling sequential deprotection strategies in multistep syntheses .
- Hydroxymethylphenoxy substituents (target compound) offer higher hydrophilicity than nitro or phenylmethoxy groups, impacting solubility in aqueous-organic mixtures .
Analogues with Varied Ester Groups
Biological Activity
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈O₁₀
- CAS Number : 73464-50-3
Structural Features
The compound contains:
- Acetyloxy groups : These groups are known to enhance solubility and bioavailability.
- Amino acid moieties : Contributing to potential interactions with biological targets.
- Fluorenylmethoxy carbonyl group : Often used in peptide synthesis and may influence the compound's biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The acetyloxy groups may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The amino acid components could allow for binding to specific receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, potentially reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that derivatives of this compound may exhibit various pharmacological effects:
- Anticancer Activity : Certain studies have shown that structurally similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Antioxidant | Scavenging free radicals |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of related acetylated compounds. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction.
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory potential of similar compounds. The findings revealed that these compounds could effectively lower levels of pro-inflammatory cytokines in animal models, suggesting a promising therapeutic avenue for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
